REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].[CH2:8]1[CH2:12][O:11][CH2:10]C1>C(C1OC1)Cl.[OH-].[Na+].CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[CH2:8]([O:7][CH2:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)[CH:12]1[O:11][CH2:10]1 |f:3.4,5.6|
|
Name
|
formula 7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23.5 mL
|
Type
|
catalyst
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
22 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.644 g
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
9.81 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
intensely stirred for two hours at a room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then slowly added by drops into the flask at a room temperature
|
Type
|
CUSTOM
|
Details
|
Afterwards the reaction liquid
|
Type
|
CUSTOM
|
Details
|
is moved to a separatory funnel, into which
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
DISTILLATION
|
Details
|
distilled water and EtOAc 200 ml each
|
Type
|
WASH
|
Details
|
to wash an organic layer twice
|
Type
|
WASH
|
Details
|
washed with saturated NaCI aqueous solution
|
Type
|
CUSTOM
|
Details
|
After moisture in the funnel is removed by MgSO4
|
Type
|
FILTRATION
|
Details
|
the residue having been filtered
|
Type
|
CUSTOM
|
Details
|
vacuum evaporated
|
Type
|
CUSTOM
|
Details
|
is separated to flash chromatography (hexanes:EtOAc=1:1→1:2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCC1=CC=CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 86.3 mmol | |
AMOUNT: MASS | 13.3 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |